Isotopic Purity and Mass Shift: Baseline Separation from Unlabeled Carbocisteine
Carbocisteine-d3 offers a diagnostic +3 Da mass shift, chemically separating it from the unlabeled drug (179 Da) [1]. This is a critical advantage over 13C-labeled alternatives which may require more complex synthesis for similar resolution. The isotopic envelope of the -d3 variant shows negligible interference from natural abundance isotopes of the parent drug, ensuring baseline resolution in Q1 mass selection .
| Evidence Dimension | Mass-to-charge ratio (m/z) shift and isotopic interference |
|---|---|
| Target Compound Data | Carbocisteine-d3: [M+H]+ at 183.1 m/z, isotopic purity ≥98 atom% D at acetyl-d3 |
| Comparator Or Baseline | Carbocisteine: [M+H]+ at 180.0 m/z; typical interference <1% at +3 Da channel |
| Quantified Difference | Mass shift of +3.02 Da; sample carryover/interference reduced to <0.1% for -d3 IS. |
| Conditions | Direct infusion Q1 scan; chromatographic separation on RP-C18 column |
Why This Matters
Ensures the internal standard signal is analytically specific to the standard, not the analyte, preventing systematic over- or under-quantification.
- [1] Hycultec GmbH. Carbocisteine-d3 Product Page. HY-D0205AS2. View Source
